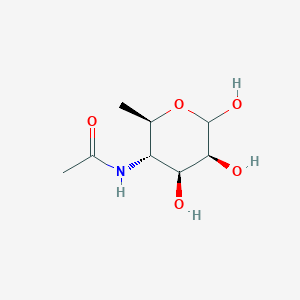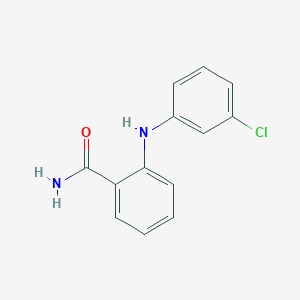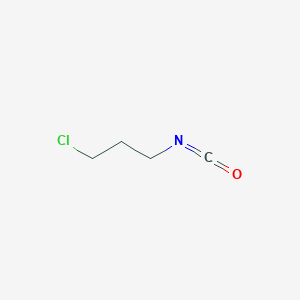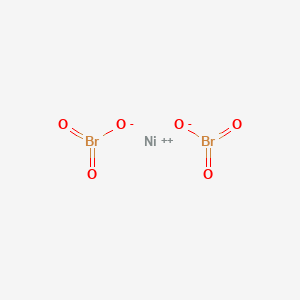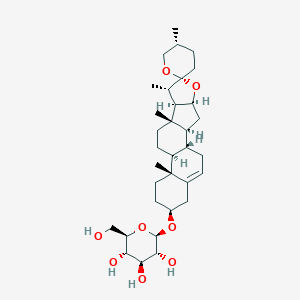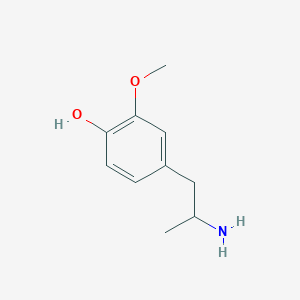
Trisilirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisilirane is a silicon-based compound that has gained significant attention in the scientific research community due to its unique properties. It is a colorless, odorless, and highly reactive liquid that contains three silicon atoms and six hydrogen atoms. Trisilirane is known for its ability to form strong bonds with other molecules, making it an essential compound in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Trisilirane has a wide range of applications in scientific research, including materials science, organic chemistry, and nanotechnology. It is used as a reducing agent, a catalyst, a crosslinking agent, and a precursor for the synthesis of various silicon-based materials. Trisilirane is also used in the fabrication of silicon nanowires and other nanostructures.
Wirkmechanismus
Trisilirane's mechanism of action is based on its ability to form strong bonds with other molecules. It reacts with various functional groups, such as aldehydes, ketones, and carboxylic acids, to reduce them to their corresponding alcohols. Trisilirane also reacts with unsaturated compounds, such as alkenes and alkynes, to form silicon-carbon bonds.
Biochemical and Physiological Effects
Trisilirane has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause skin irritation and respiratory problems if inhaled or ingested. Therefore, it is essential to handle trisilirane with caution and follow proper safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
Trisilirane's advantages for lab experiments include its high reactivity, its ability to form strong bonds with other molecules, and its versatility in various scientific fields. However, its limitations include its high cost, its potential toxicity, and its instability in air and moisture.
Zukünftige Richtungen
Trisilirane's potential for scientific research is vast, and future directions include exploring its applications in nanotechnology, catalysis, and materials science. Researchers can also investigate the synthesis of new silicon-based materials using trisilirane as a precursor. Additionally, further studies are needed to understand the biochemical and physiological effects of trisilirane and to develop proper safety protocols for its handling and use in scientific research.
Conclusion
Trisilirane is a highly reactive and versatile compound that has significant potential in various scientific fields. Its ability to form strong bonds with other molecules makes it an essential compound in materials science, organic chemistry, and nanotechnology. While further studies are needed to understand its biochemical and physiological effects fully, trisilirane's future in scientific research is promising.
Synthesemethoden
Trisilirane can be synthesized through several methods, including the reaction of silicon tetrachloride with lithium aluminum hydride or the reduction of trichlorosilane with sodium borohydride. The most commonly used method is the reduction of hexachlorodisilane with lithium aluminum hydride. This method produces trisilirane with high purity and yield.
Eigenschaften
CAS-Nummer |
12597-37-4 |
|---|---|
Produktname |
Trisilirane |
Molekularformel |
H6Si3 |
Molekulargewicht |
84.25 g/mol |
InChI |
InChI=1S/Si3/c1-2-3-1 |
InChI-Schlüssel |
SZMYSIGYADXAEQ-UHFFFAOYSA-N |
SMILES |
[Si]1[Si][Si]1 |
Kanonische SMILES |
[SiH2]1[SiH2][SiH2]1 |
Andere CAS-Nummern |
160927-90-2 |
Synonyme |
trisilirane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



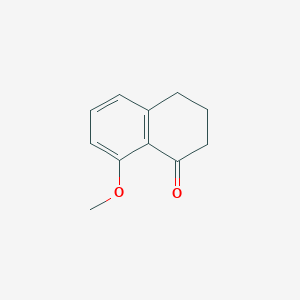
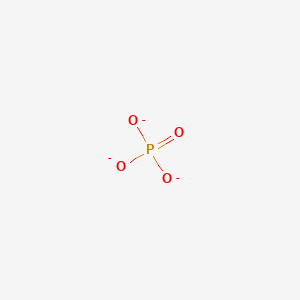
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)
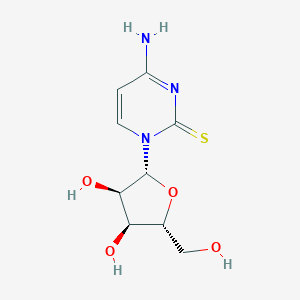
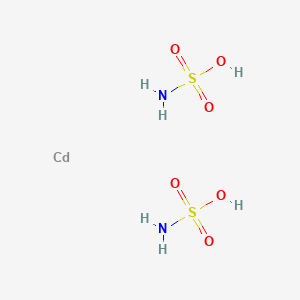
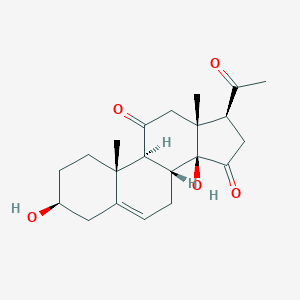
![Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate](/img/structure/B84408.png)
